molecular formula C17H19N3O4S2 B12175647 1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B12175647
M. Wt: 393.5 g/mol
InChI Key: VEGWIKOIOSTOIS-UHFFFAOYSA-N
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Description

1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene and thiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.

Mechanism of Action

The mechanism of action of 1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene and thiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(Acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetyl}piperidine-4-carboxylic acid is unique due to its combination of thiophene, thiazole, and piperidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[2-(2-acetamido-4-thiophen-2-yl-1,3-thiazol-5-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H19N3O4S2/c1-10(21)18-17-19-15(12-3-2-8-25-12)13(26-17)9-14(22)20-6-4-11(5-7-20)16(23)24/h2-3,8,11H,4-7,9H2,1H3,(H,23,24)(H,18,19,21)

InChI Key

VEGWIKOIOSTOIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)CC(=O)N2CCC(CC2)C(=O)O)C3=CC=CS3

Origin of Product

United States

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